molecular formula C9H5F3O3S B1457614 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide CAS No. 1800430-79-8

6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide

Cat. No. B1457614
CAS RN: 1800430-79-8
M. Wt: 250.2 g/mol
InChI Key: YDLNWYLUDUKXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Bendroflumethiazide is chemically 3-Benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide . It’s a related compound with a similar trifluoromethyl group and benzo[b]thiophene structure.


Synthesis Analysis

An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . This might provide some insights into the possible synthesis methods for similar compounds.


Molecular Structure Analysis

The molecular structure of a related compound, 6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine, has been analyzed . It has a molecular formula of CHFNS and an average mass of 250.264 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve electrochemically-promoted synthesis via strained quaternary spirocyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found on various chemical databases .

Mechanism of Action

The mechanism of action for similar compounds involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

properties

IUPAC Name

1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLNWYLUDUKXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
Reactant of Route 2
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
Reactant of Route 3
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
Reactant of Route 4
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
Reactant of Route 5
Reactant of Route 5
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
Reactant of Route 6
Reactant of Route 6
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide

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